
3-Tert-butyl-1,4-dioxan-2-one
Overview
Description
3-Tert-butyl-1,4-dioxan-2-one (CAS: EN300-6481389) is a substituted lactone with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its structure features a six-membered 1,4-dioxan-2-one ring system modified by a bulky tert-butyl group at the 3-position. This substitution introduces steric hindrance, which distinguishes it from simpler lactones like 1,4-dioxan-2-one (CAS: 3041-16-5) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-1,4-dioxan-2-one typically involves the reaction of tert-butyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction proceeds through a ring-opening mechanism, followed by cyclization to form the dioxane ring. Common catalysts used in this reaction include strong acids such as sulfuric acid or Lewis acids like aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-1,4-dioxan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the cyclic carbonate into diols or other reduced forms.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce diols.
Scientific Research Applications
3-Tert-butyl-1,4-dioxan-2-one has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polycarbonates and polyesters through ring-opening polymerization.
Materials Science: The compound’s unique structure makes it suitable for developing advanced materials with specific properties, such as high thermal stability and mechanical strength.
Biodegradable Polymers: Due to its cyclic carbonate structure, it is explored for creating biodegradable polymers for environmental sustainability.
Drug Delivery Systems: Its biocompatibility and ability to form stable polymers make it a candidate for drug delivery applications.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-1,4-dioxan-2-one in polymerization involves the ring-opening of the cyclic carbonate, followed by the formation of polymer chains. The tert-butyl group provides steric hindrance, which can influence the polymerization kinetics and the properties of the resulting polymer. The molecular targets and pathways involved in its action are primarily related to its reactivity as a cyclic carbonate and its ability to undergo ring-opening reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Dioxan-2-one (Unsubstituted Lactone)
- Structure : Lacks substituents on the lactone ring.
- Applications : A precursor to poly(1,4-dioxan-2-one) (PPDO), a biodegradable polymer used in medical sutures and implants due to its flexibility and biocompatibility .
- Polymer Properties :
Methylenated Lactide Derivatives
Examples include (3S,6S)-3,6-dimethyl-5-methylene-1,4-dioxan-2-one and (6S)-3-methylene-6-methyl-1,4-dioxan-2,5-dione .
- Structure : Feature exocyclic olefins or methylene groups, enabling post-polymerization functionalization via cross-metathesis .
- Applications : Used to synthesize modified polylactides with tailored thermal and mechanical properties.
- Polymer Properties :
Key Difference : Unlike methylenated lactides, 3-Tert-butyl-1,4-dioxan-2-one lacks reactive double bonds, limiting its utility in post-polymerization modifications. However, its tert-butyl group may enhance thermal stability through steric protection .
Poly(1,5-dioxapan-2-one)
- Structure : A seven-membered lactone with both ester and ether linkages .
- Applications : Forms amorphous polymers with gel-like consistency at body temperature, suitable for drug delivery .
Hyperbranched Polymers from 6-Hydroxymethyl-1,4-dioxan-2-one
- Structure : Modified with hydroxymethyl groups for ring-opening multibranching polymerization .
- Applications : Hyperbranched polymers for controlled drug release or tissue engineering .
- Degradation : Faster hydrolysis due to increased hydrophilic branching .
Key Difference : The tert-butyl group’s hydrophobicity in this compound would slow hydrolysis, extending material lifespan in aqueous environments .
Biological Activity
3-Tert-butyl-1,4-dioxan-2-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-cancer research. This article explores its biological activity, structure-activity relationship (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by a dioxane ring with a tert-butyl substituent, which influences its hydrophobicity and membrane permeability. The molecular formula is C₈H₁₄O₂, and it possesses unique steric properties due to the bulky tert-butyl group. This structural feature is believed to enhance its biological activity by improving its ability to penetrate cellular membranes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives of tert-butylphenylthiazole , which share structural similarities, have demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.
Minimum Inhibitory Concentration (MIC) Values:
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
This compound | MRSA | TBD |
Tert-butylphenylthiazole | MRSA | 4 |
Tert-butylphenylthiazole | C. difficile | 4 |
Tert-butylphenylthiazole | Candida albicans | 4–16 |
The above table summarizes the antimicrobial potency of related compounds. Although specific MIC values for this compound are not yet established, the promising results from similar compounds suggest potential efficacy against resistant strains.
Anti-Cancer Activity
The compound's potential in oncology has also been explored. The bulky tert-butyl group may confer metabolic resistance and enhance cellular uptake, which can be advantageous in cancer therapy. In vitro studies have indicated that derivatives of similar structures exhibit favorable toxicity profiles against cancer cell lines such as MCF-7.
Toxicity Profile:
Compound | Cell Line | Concentration (µg/mL) | Viability (%) |
---|---|---|---|
Tert-butylphenylthiazole | MCF-7 | 32 | 100 |
This data indicates that at high concentrations, certain derivatives maintain cell viability, suggesting a favorable therapeutic index.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the tert-butyl group enhances hydrophobic interactions with lipid membranes, which is critical for antimicrobial efficacy. Studies on related compounds reveal that modifications to the side chains can significantly alter their activity against specific pathogens.
Key Findings:
- Hydrophobicity: Increased hydrophobicity correlates with enhanced membrane penetration.
- Steric Effects: The steric bulk of substituents can hinder metabolic processes, prolonging biological activity.
- Functional Groups: The introduction of polar functional groups can improve solubility without compromising membrane affinity.
Case Studies
A recent study investigated a series of phenylthiazole derivatives with a tert-butyl moiety. These compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notably, one compound demonstrated an MIC of 4 µg/mL against MRSA and maintained high cell viability in MCF-7 assays at concentrations up to 32 µg/mL.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Tert-butyl-1,4-dioxan-2-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is synthesized via ring-opening polymerization or catalytic reactions. For example, asymmetric Robinson annulation using (S)-proline derivatives as catalysts has been reported for structurally similar lactones, highlighting the role of stereoselectivity in synthesis . Key parameters include temperature control (e.g., 25–60°C), solvent selection (polar aprotic solvents preferred), and stoichiometric ratios of reactants. Characterization via NMR and mass spectrometry is critical for verifying purity, as residual catalysts or byproducts (e.g., unreacted tert-butyl groups) may affect downstream applications .
Q. How can the physical and chemical properties of this compound be systematically characterized?
- Methodological Answer :
- Thermal Analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) reveal melting points (~114°C) and decomposition profiles .
- Hydrolytic Stability : Equilibrium constants (e.g., in acidic aqueous media) between the lactone and its hydrolysis product (2-(2-hydroxyethoxy) acetic acid) should be measured under controlled pH and ionic strength .
- Spectroscopy : FT-IR and /-NMR confirm functional groups (e.g., ester carbonyl at ~1700 cm) and structural integrity .
Advanced Research Questions
Q. What experimental strategies address contradictions in reported toxicological data for this compound?
- Methodological Answer : Discrepancies arise from model systems (in vitro vs. in vivo) and metabolic activation. For instance:
- In Vitro : Some studies report mutagenicity via Ames tests (with S9 metabolic activation), while others show no activity without S9 .
- In Vivo : F344 rat studies found no induction of preneoplastic hepatic foci, suggesting species-specific metabolism or insufficient exposure duration .
- Recommendations : Use isotope-labeled analogs (e.g., -tagged compounds) to track metabolic pathways and employ humanized liver models to bridge interspecies gaps .
Q. How can the thermal stability of this compound-derived polymers be enhanced for biomedical applications?
- Methodological Answer :
- Additive Stabilization : Incorporating chelators (e.g., tin-based agents) or end-capping reagents reduces thermal degradation during melt processing. For example, adding 0.5 wt% tin(II) ethylhexanoate increases the degradation onset temperature by ~20°C .
- Copolymer Design : Blending with starch or poly(L-lactide) improves crystallinity and delays chain scission. DSC studies show enhanced stability in poly(1,4-dioxan-2-one)/starch blends due to hydrogen bonding .
- Table : Thermal Stability Data
Stabilizer | Degradation Onset (°C) | Reference |
---|---|---|
None (Pure PPDO) | 220 | |
Tin(II) ethylhexanoate | 240 | |
Starch (20 wt%) | 260 |
Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?
- Methodological Answer : The tert-butyl group enhances steric hindrance, favoring enantioselective outcomes. In Hajos–Wiechert reactions, (S)-proline-3-tert-butyl derivatives stabilize transition states via hydrogen bonding and π-π interactions, achieving >90% enantiomeric excess (ee) in annulation products . Computational modeling (DFT) and X-ray crystallography of catalyst-substrate complexes are recommended to validate mechanistic hypotheses .
Q. Data Contradiction Analysis
Q. Why do studies on the genotoxicity of this compound yield conflicting results?
- Methodological Answer : Variations arise from:
- Metabolic Activation : In vitro systems lacking liver S9 fractions may underestimate bioactivation pathways .
- Exposure Duration : Subchronic vs. chronic studies (e.g., 90-day vs. 2-year assays) affect detection of latent effects.
- Experimental Design : Contradictions in Ames test outcomes (e.g., ±S9) suggest metabolite-dependent DNA adduct formation. Follow-up studies should use metabolically competent cell lines (e.g., HepG2) and dose-response analyses .
Q. Research Tools & Best Practices
Q. What analytical techniques are critical for detecting degradation products of this compound in environmental fate studies?
- Methodological Answer :
- LC-MS/MS : Identifies hydrolytic products like 2-(2-hydroxyethoxy) acetic acid with ppm-level sensitivity .
- Isotope Tracing : -labeled compounds enable tracking of degradation pathways in soil/water matrices .
- Ecotoxicity Assays : Use Daphnia magna or algae models to assess acute/chronic effects of degradation byproducts .
Properties
IUPAC Name |
3-tert-butyl-1,4-dioxan-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-8(2,3)6-7(9)11-5-4-10-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLJHAKWZUZLQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1C(=O)OCCO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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